molecular formula C9H16ClNO B12530942 2-Chloro-N-(1-methylcyclohexyl)acetamide CAS No. 685528-75-0

2-Chloro-N-(1-methylcyclohexyl)acetamide

Cat. No.: B12530942
CAS No.: 685528-75-0
M. Wt: 189.68 g/mol
InChI Key: YWDVYXKFITXULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1-methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H16ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-methylcyclohexyl group, and the hydrogen atom of the acetamide group is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methylcyclohexyl)acetamide typically involves the reaction of 1-methylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{1-Methylcyclohexylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted in an inert solvent, such as dichloromethane, at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of 1-methylcyclohexylamine and chloroacetic acid.

    Oxidation and Reduction: Formation of N-oxide or amine derivatives.

Scientific Research Applications

2-Chloro-N-(1-methylcyclohexyl)acetamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing hindered amine motifs.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Agrochemicals: The compound can be used as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methylcyclohexyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the 1-methylcyclohexyl group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

2-Chloro-N-(1-methylcyclohexyl)acetamide can be compared with other similar compounds, such as:

    2-Chloro-N-(hydroxymethyl)acetamide: This compound has a hydroxymethyl group instead of the 1-methylcyclohexyl group, leading to different reactivity and applications.

    2-Chloro-N-(1-methylethyl)acetamide: This compound has an isopropyl group instead of the 1-methylcyclohexyl group, which affects its steric and electronic properties.

    4-Chloro-N-(1-methylcyclohexyl)aniline: This compound has an aniline group instead of the acetamide group, resulting in different chemical behavior and uses.

Properties

CAS No.

685528-75-0

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

2-chloro-N-(1-methylcyclohexyl)acetamide

InChI

InChI=1S/C9H16ClNO/c1-9(11-8(12)7-10)5-3-2-4-6-9/h2-7H2,1H3,(H,11,12)

InChI Key

YWDVYXKFITXULU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.